[4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate: is an organic compound with the molecular formula C23H28O3 and a molecular weight of 352.467 g/mol . It is known for its unique structural properties, which include a propylcyclohexyl group attached to a phenyl ring, further connected to a methoxybenzoate moiety
Vorbereitungsmethoden
The synthesis of [4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate typically involves the esterification of 4-(4-propylcyclohexyl)phenol with 4-methoxybenzoic acid . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions include maintaining the reaction mixture at a temperature of around 60-80°C for several hours to ensure complete esterification .
Analyse Chemischer Reaktionen
[4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate: undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
[4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate: has several scientific research applications:
Wirkmechanismus
The mechanism of action of [4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound is known to modulate certain enzymes and receptors, leading to its observed biological effects . For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
[4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate: can be compared with other similar compounds such as:
[4-(4-propylcyclohexyl)phenyl] 4-hydroxybenzoate: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical reactivity and biological properties.
[4-(4-propylcyclohexyl)phenyl] 4-ethoxybenzoate: The ethoxy group in this compound results in variations in its physical and chemical properties compared to the methoxy derivative.
Eigenschaften
Molekularformel |
C23H28O3 |
---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
[4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H28O3/c1-3-4-17-5-7-18(8-6-17)19-9-15-22(16-10-19)26-23(24)20-11-13-21(25-2)14-12-20/h9-18H,3-8H2,1-2H3 |
InChI-Schlüssel |
LSVXFMRCYMRCNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.